molecular formula C9H15N3O2 B8581445 4-Cyanomethyl-piperazine-1-carboxylic Acid ethyl ester

4-Cyanomethyl-piperazine-1-carboxylic Acid ethyl ester

Cat. No.: B8581445
M. Wt: 197.23 g/mol
InChI Key: SGUWICZLPJPOSU-UHFFFAOYSA-N
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Description

4-Cyanomethyl-piperazine-1-carboxylic Acid ethyl ester is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 4-(cyanomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2,4-8H2,1H3

InChI Key

SGUWICZLPJPOSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 g (19.0 mmol) of ethyl N-piperazinecarboxylate in 25 mL of CH3CN was added 1.57 g (1.32 mL 20.1 mmol) of 2-chloroacetonitrile and 15.6 g (95 mmol) K2CO3.1½H2O. The suspension was stirred at room temperature for 16 hours. The reaction was analyzed using TLC (35% Ethyl acetate/Hexanes, product r.f. 0.38 vs. sm r.f. of 0.02). The analysis indicated the reaction was complete. The golden yellow solution was evaporated to dryness. The residue was extracted with CH2Cl2/H2O, dried with MgSO4, and concentrated.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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